molecular formula C13H19N B15243538 5-(2-Methylpropyl)-1,2,3,4-tetrahydroisoquinoline

5-(2-Methylpropyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B15243538
M. Wt: 189.30 g/mol
InChI Key: SYPNVWKKOPPHIM-UHFFFAOYSA-N
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Description

5-(2-Methylpropyl)-1,2,3,4-tetrahydroisoquinoline: is an organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound consists of a tetrahydroisoquinoline core with a 2-methylpropyl substituent at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methylpropyl)-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with a β-phenylethylamine derivative under acidic conditions to form the tetrahydroisoquinoline core. The specific steps are as follows:

    Starting Materials: β-Phenylethylamine and isobutyraldehyde.

    Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, at elevated temperatures.

    Product Formation: The reaction proceeds through the formation of an iminium ion intermediate, which undergoes cyclization to form the tetrahydroisoquinoline core.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated form.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl₃) as a catalyst.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Fully saturated tetrahydroisoquinoline.

    Substitution: Various substituted tetrahydroisoquinolines depending on the electrophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Neuropharmacology: Studied for its potential effects on neurotransmitter systems.

    Enzyme Inhibition: Investigated for its ability to inhibit certain enzymes.

Medicine:

    Therapeutic Agents: Potential use in the development of drugs for neurological disorders.

    Anticancer Research: Explored for its cytotoxic effects on cancer cells.

Industry:

    Material Science: Used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(2-Methylpropyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, in neuropharmacology, it may interact with neurotransmitter receptors, altering signal transduction pathways and affecting neuronal function.

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Lacks the 2-methylpropyl substituent.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains methoxy groups at the 6 and 7 positions.

    Salsolinol: A naturally occurring tetrahydroisoquinoline derivative.

Uniqueness: 5-(2-Methylpropyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substituent pattern, which can influence its biological activity and chemical reactivity. The presence of the 2-methylpropyl group at the 5-position may enhance its lipophilicity and alter its interaction with biological targets compared to other tetrahydroisoquinoline derivatives.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

5-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C13H19N/c1-10(2)8-11-4-3-5-12-9-14-7-6-13(11)12/h3-5,10,14H,6-9H2,1-2H3

InChI Key

SYPNVWKKOPPHIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=CC2=C1CCNC2

Origin of Product

United States

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